molecular formula C21H15N3O5 B2977697 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide CAS No. 1209052-49-2

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide

Cat. No. B2977697
CAS RN: 1209052-49-2
M. Wt: 389.367
InChI Key: GBWOLYLJSNMMBJ-UHFFFAOYSA-N
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Description

The compound “N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide” is a type of substituted cinnamides . Substituted cinnamides have been found to possess a variety of activities such as antioxidant, antimicrobial, antitumor, antitubercular, anti-inflammatory, antifungal, anticonvulsant .

Scientific Research Applications

Synthesis and Antiviral Activity

A study by Hebishy et al. (2020) describes a novel route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-influenza A virus (subtype H5N1) activity. Although not directly mentioning N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide, this research exemplifies the potential of similar compounds in antiviral applications Hebishy et al., 2020.

Diuretic Activity

Research by Yar and Ansari (2009) on biphenyl benzothiazole-2-carboxamide derivatives, which share structural motifs with the compound , found that these molecules exhibited promising diuretic activity in vivo. This highlights the potential of exploring the diuretic properties of similar compounds Yar & Ansari, 2009.

Antimicrobial Agents

Padalkar et al. (2014) synthesized new derivatives of benzimidazole, benzoxazole, and benzothiazole, which were screened for antimicrobial activity. This study suggests the potential of structurally related compounds, like this compound, in antimicrobial applications Padalkar et al., 2014.

Anticonvulsant Evaluation

A study by Malik, Bahare, and Khan (2013) on N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives highlighted their anticonvulsant effects in experimental epilepsy models. This research opens avenues for investigating the anticonvulsant potential of similar compounds Malik et al., 2013.

Synthesis and Biological Activity

The synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives from cyanuric chloride by Vikas Padalkar and colleagues (2014) provides insights into the structural and photophysical studies, as well as antimicrobial evaluations. This work underscores the diverse biological activities that can be explored with compounds structurally related to this compound Padalkar et al., 2014.

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules . Further studies could also investigate the compound’s potential as a potent drug, given its various reported activities .

properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c25-20(21-23-11-19(28-21)13-4-2-1-3-5-13)22-10-15-9-17(29-24-15)14-6-7-16-18(8-14)27-12-26-16/h1-9,11H,10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWOLYLJSNMMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=NC=C(O4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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